Renitek

Description

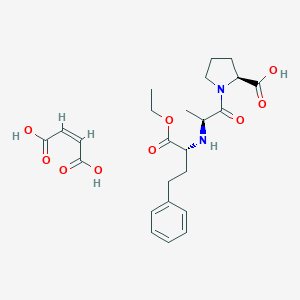

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16+,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFJQPXVCSSHAI-BMSLDGIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Manufacturing Pathways of Enalapril Maleate

Precursor Compounds and Reactant Selection

The synthesis of Enalapril (B1671234) Maleate (B1232345) typically utilizes specific amino acid derivatives and a key ketoester compound.

Utilization of L-Alanine and L-Proline Derivatives

L-Alanine and L-Proline, both naturally occurring amino acids, serve as fundamental building blocks for the dipeptide L-alanyl-L-proline, a crucial intermediate in Enalapril synthesis. researchgate.netgoogle.comethz.ch Different methods exist for preparing the L-alanyl-L-proline dipeptide. One approach involves the condensation of BOC-L-alanine and L-proline methyl ester hydrochloride, followed by hydrolysis and deprotection steps. google.com Another method describes the preparation of L-alanyl-L-proline via N-carboxyanhydride (NCA) chemistry. researchgate.net

Role of Ethyl 2-oxo-4-phenyl-butanoate

Ethyl 2-oxo-4-phenyl-butanoate (also known as ethyl 2-oxo-4-phenylbutyrate) is another essential precursor in the synthesis of Enalapril. chemicalbook.comresearchgate.netsigmaaldrich.comfishersci.atfishersci.com This alpha-ketoester reacts with the L-alanyl-L-proline dipeptide in a key step of the synthesis, typically involving a reductive amination reaction. researchgate.netethz.chgoogle.com

Key Synthetic Steps and Reaction Mechanisms

The synthesis of Enalapril involves several critical chemical transformations to assemble the final molecule.

Amide Formation Reactions

Amide bond formation is a fundamental reaction in peptide synthesis and is involved in creating the dipeptide L-alanyl-L-proline from its constituent amino acids or their derivatives. google.com This step typically involves coupling the carboxyl group of one amino acid (or protected derivative) with the amino group of another, often facilitated by coupling agents and carried out under controlled conditions with the use of alkali and a condensing agent. google.com

Hydrogenation Processes and Catalysis (e.g., Raney Nickel)

A crucial step in the synthesis of Enalapril is the reductive amination of the imine intermediate formed from L-alanyl-L-proline and ethyl 2-oxo-4-phenyl-butanoate. researchgate.netethz.chgoogle.com This hydrogenation process converts the imine double bond to a single bond, introducing a chiral center with the desired stereochemistry. Raney Nickel is a commonly used catalyst for this diastereoselective hydrogenation reaction. researchgate.netethz.chgoogle.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol, often with additives such as acetic acid and potassium fluoride (B91410) to improve selectivity and yield. researchgate.netgoogle.comgoogle.com The use of Raney Nickel has been shown to provide good diastereoselectivity (SSS:RSS ratio) in the formation of enalapril. researchgate.netethz.chgoogle.com Other catalysts like Pt/Al₂O₃ and Pd/Al₂O₃ have also been explored, but Raney Nickel often provides better stereoselectivity. google.comgoogle.com

Detailed research findings have explored the optimization of this hydrogenation step, investigating the influence of catalysts, additives, temperature, and pressure on the yield and diastereomeric ratio of the product. researchgate.netgoogle.comgoogle.com For example, studies have shown that specific additives like acetic acid and potassium fluoride can significantly improve the SSS:RSS selectivity with Raney Nickel in ethanol. researchgate.netgoogle.comgoogle.com

Salt Formation with Maleic Acid

The final step in the manufacturing pathway of Enalapril Maleate involves the formation of a salt between enalapril and maleic acid. nih.govpatsnap.com Enalapril Maleate is the maleic acid salt of enalapril, containing one molecule of maleic acid for each molecule of enalapril. nih.govebi.ac.uk This salt formation is typically achieved by dissolving the synthesized enalapril (the free base) and maleic acid in a suitable solvent and allowing the salt to crystallize out. patsnap.comgoogle.com This step is important for obtaining the stable, solid form of the drug used in pharmaceutical formulations. google.comepo.org

Diastereoisomeric Control and Purification Techniques

Enalapril contains three chiral centers, which can lead to the formation of various isomers google.com. The desired active form of enalapril has a specific stereochemistry, often referred to as the SSS configuration for the enalaprilat (B1671235) active moiety google.com. Controlling diastereoisomeric purity is crucial during synthesis to ensure the efficacy and safety of the final product.

Purification techniques are employed to isolate enalapril maleate and remove impurities, including unwanted diastereoisomers and degradation products. Methods such as column chromatography, thin layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectrophotometry have been considered for the purification and analysis of enalapril maleate researchgate.net. Distribution chromatography using specific sorbents and mobile phases can be used for eliminating endogenous impurities researchgate.net.

HPLC is a common method for the analysis of enalapril maleate and its related substances, including diastereoisomers researchgate.netgoogle.comscribd.comresearchgate.net. Specific HPLC methods have been developed and validated for determining enalapril maleate and its impurities in pharmaceutical formulations researchgate.net. These methods often involve specific stationary phases, mobile phases, column temperatures, and detection wavelengths to achieve adequate separation and sensitivity researchgate.net.

The degradation of enalapril maleate can lead to the formation of impurities, such as enalaprilat (the active metabolite) and enalapril diketopiperazine researchgate.netresearchgate.net. The degradation pathway is pH-dependent researchgate.netresearchgate.net. In aqueous solutions, hydrolysis to enalaprilat is the dominant degradation pathway, while in the solid state, diketopiperazine formation is the prevailing route, particularly in acidic conditions (pH < 5) researchgate.net. Controlling pH during manufacturing and formulation is important for stability researchgate.netresearchgate.netgoogle.com.

Scale-Up Considerations in Pharmaceutical Manufacturing

Scaling up the synthesis and manufacturing of enalapril maleate for pharmaceutical production involves translating laboratory-scale processes to industrial levels while maintaining product quality, consistency, and yield. Considerations include reactor size, mixing efficiency, heat transfer, material handling, and process control researchgate.net.

Different manufacturing processes can be used for enalapril maleate tablets, such as wet granulation and direct compression researchgate.netresearchgate.netgeneesmiddeleninformatiebank.nl. Wet granulation involves dissolving the active substance in a granulation liquid geneesmiddeleninformatiebank.nl. Direct compression is considered a simpler, easier, and more economical method researchgate.netresearchgate.net.

Ensuring blend and bottle content uniformity is critical during scale-up google.com. Studies are conducted to optimize these parameters for large-scale production google.com. The stability of enalapril maleate in the final formulation is a significant consideration during scale-up, as it can be influenced by excipients and manufacturing processes researchgate.netresearchgate.netepo.org. Certain excipients can accelerate the decomposition of enalapril maleate epo.org. Strategies to enhance stability during manufacturing include the use of stabilizers and careful control of moisture and temperature researchgate.netresearchgate.netepo.org. For instance, converting enalapril maleate to the more stable enalapril sodium salt during the manufacturing process has been explored epo.org.

Validation of manufacturing processes on industrial batches is performed to ensure adequate in-process controls and acceptable product quality geneesmiddeleninformatiebank.nl. This includes testing parameters such as loss on drying, tablet hardness, disintegration time, friability, dissolution, assay, and related substances researchgate.netgeneesmiddeleninformatiebank.nl. Dissolution profiles of scaled-up batches are compared to those of bio-batches and innovator products to ensure similarity in drug release researchgate.netgeneesmiddeleninformatiebank.nl.

Data from scale-up studies can include blend and content uniformity results. For example, in scale-up optimization studies for an enalapril powder composition, samples from different locations in the blender were tested for blend uniformity google.com.

Blend Uniformity Data Example (Illustrative based on search findings):

| Sample Location | Enalapril Content (% of theoretical) |

| Top Front Right | 99.8 |

| Middle Front Right | 100.1 |

| Bottom Front | 99.9 |

| Top Front Left | 100.3 |

| Middle Front Left | 99.7 |

| (Additional samples) | (Data) |

The selection of excipients and manufacturing methods significantly impacts the stability and processability of enalapril maleate during large-scale production researchgate.netepo.org. Direct compression, while simple, requires careful formulation to ensure stability and prevent issues like sticking during tablet manufacturing researchgate.net. Wet granulation, where enalapril maleate is dissolved, is another viable industrial method geneesmiddeleninformatiebank.nl.

Molecular Mechanisms and in Vitro Biochemical Interactions of Enalaprilat

Angiotensin-Converting Enzyme (ACE) Inhibition Dynamics

Enalaprilat (B1671235) functions as a potent inhibitor of ACE, a peptidyl dipeptidase responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. drugbank.comnih.govpfizer.comwikipedia.org This inhibition leads to decreased plasma levels of angiotensin II and reduced vasopressor activity. drugbank.compfizer.com ACE is also identical to kininase II, an enzyme that degrades bradykinin (B550075), a potent vasodilator peptide. pfizer.comwikipedia.orgpfizer.com Inhibition of bradykinin degradation by enalaprilat may also contribute to its therapeutic effects, although the exact role of increased bradykinin levels remains an area of investigation. pfizer.compfizer.com

Kinetic Characterization of Enzyme-Inhibitor Binding

Enalaprilat inhibits ACE through competitive inhibition. nih.gov Studies investigating the kinetics of ACE inhibition by enalaprilat have characterized its interaction with the enzyme. While some in vitro studies have suggested competitive or mixed competitive and noncompetitive inhibition, in vivo studies in animal models have indicated noncompetitive inhibition of pulmonary ACE by enalapril (B1671234). researchgate.netnih.gov Differences between in vivo and in vitro conditions may influence the observed kinetics of enzyme inhibition. nih.gov Research using Michaelis-Menten kinetics and Lineweaver-Burk analysis has been employed to study the inhibitory effects of enalaprilat on ACE activity. researchgate.net

Structural Basis of ACE Active Site Interaction and Zinc Coordination

ACE is a zinc metalloprotein, and its enzymatic activity relies on a catalytic divalent zinc ion in the active site. frontiersin.orgnih.govnih.govresearchgate.net Enalaprilat interacts directly with this catalytic zinc ion. frontiersin.orgnih.govnih.gov The binding of enalaprilat to the ACE active site involves the coordination of its carboxyl group with the divalent zinc ion. frontiersin.orgnih.govnih.gov The amino terminal phenyl moieties of enalaprilat are situated in a hydrophobic pocket within the ACE active site, interacting with residues such as F512 and V518. frontiersin.org Crystal structure analysis of ACE in complex with enalaprilat has provided detailed insights into these interactions. frontiersin.orgnih.govnih.govresearchgate.net The zinc ion in the active site typically exhibits tetra-coordination, with ligands including His383, His387, Glu411, and an oxygen from the inhibitor's carboxylate group. nih.gov The distance between the zinc ion and the coordinating oxygen of enalaprilat's carboxylate group has been reported to be approximately 2.08 Å in simulations based on crystal structures. nih.gov

Specificity of Enalaprilat Binding to ACE

Human ACE possesses two enzymatically active domains, the N-domain and the C-domain. frontiersin.orgnih.gov Enalaprilat has been shown to inhibit both domains. frontiersin.org Studies evaluating the affinity of enalaprilat for the ACE-N and ACE-C domains have indicated that its affinity can be influenced by chloride ion concentration. frontiersin.org At high chloride concentrations, enalaprilat tends to prefer inhibiting the ACE-N domain, while at low chloride concentrations, it may show a preference for the ACE-C domain. frontiersin.org However, some research has also suggested that enalaprilat is not site-selective between the N and C domains. nih.gov The differences in affinity for the ACE domains across various human tissues (e.g., lung, heart, arteries, veins) may be influenced by organ-specific glycosylation of the ACE enzyme. nih.gov

Renin-Angiotensin-Aldosterone System (RAAS) Interventions at the Molecular Level

Enalaprilat's primary impact on the RAAS is through the inhibition of ACE, thereby disrupting the cascade that leads to the production of angiotensin II. drugbank.comnih.govscbt.compfizer.compfizer.comahajournals.orgfishersci.cafishersci.cacenmed.com This intervention at the molecular level has significant downstream effects on blood pressure and fluid balance. drugbank.comnih.govpfizer.com

Enzymatic Cascade Modulation: Angiotensinogen (B3276523) to Angiotensin I to Angiotensin II

The RAAS is initiated by the release of renin, which cleaves angiotensinogen (a plasma globulin synthesized by the liver) to produce angiotensin I. drugbank.comclevelandclinic.org Angiotensin I is a decapeptide that is then converted to the octapeptide angiotensin II by ACE. drugbank.comnih.govpfizer.comwikipedia.orgclevelandclinic.org Angiotensin II is a potent vasoconstrictor and plays a crucial role in regulating blood pressure, stimulating aldosterone (B195564) secretion, and promoting sodium and water reabsorption. drugbank.comnih.govpfizer.comclevelandclinic.orgoup.com By inhibiting ACE, enalaprilat blocks the conversion of angiotensin I to angiotensin II, leading to decreased levels of angiotensin II in the plasma and tissues. drugbank.compfizer.comwikipedia.org This reduction in angiotensin II attenuates its vasoconstrictive effects and its stimulatory effect on aldosterone release. drugbank.compfizer.comwikipedia.org

Influence on Aldosterone Secretion Pathways

Angiotensin II is a key stimulant of aldosterone secretion by the adrenal cortex. pfizer.comdrugbank.comdroracle.aifrontiersin.org By inhibiting ACE and reducing angiotensin II levels, enalaprilat leads to a decrease in aldosterone secretion. pfizer.comdrugbank.comdroracle.aipfizer.comfrontiersin.org This reduction in aldosterone, although sometimes described as small, contributes to decreased sodium and water reabsorption in the kidneys, influencing blood volume and ultimately blood pressure. drugbank.comfrontiersin.org

Studies have shown that inhibition of ACE results in decreased plasma angiotensin II, which subsequently leads to decreased aldosterone secretion. pfizer.comdrugbank.comdroracle.aipfizer.comfrontiersin.org While this is a primary mechanism, plasma aldosterone levels may return to normal during long-term administration of enalapril, a phenomenon known as aldosterone escape. drugbank.comnih.govoup.com The exact mechanisms underlying aldosterone escape are not fully understood but may involve alternative pathways for aldosterone synthesis or increased sensitivity to other aldosterone secretagogues. oup.com Research in animal models has shown that while enalapril can inhibit aldosterone production in the mesenteric artery, its effect on myocardial aldosterone production may be less pronounced over the long term, suggesting tissue-specific effects or the activation of alternative pathways in certain tissues. nih.gov

Kininase II Activity and Bradykinin Metabolic Pathways

Enalaprilat's inhibitory action extends to kininase II, the enzyme responsible for breaking down bradykinin. pfizer.comsmpdb.cahres.ca By inhibiting kininase II, enalaprilat can increase the levels of endogenous bradykinin. pfizer.comsmpdb.cahres.ca Bradykinin is a potent vasodilator and also stimulates the release of other vasodilatory substances like nitric oxide and prostaglandins. The accumulation of bradykinin due to ACE inhibition is thought to contribute to the vasodilatory effects of enalaprilat and may play a role in its antihypertensive action. pfizer.comsmpdb.ca

However, the precise contribution of bradykinin potentiation to the therapeutic effects of ACE inhibitors like enalaprilat is still a subject of research. pfizer.comhres.ca Studies have investigated the influence of enalaprilat on other bradykinin-metabolizing enzymes, such as aminopeptidase (B13392206) P (APP), neutral endopeptidase (NEP), and carboxypeptidase N (CPN). Research indicates that enalaprilat can inhibit APP activity in a concentration-dependent manner, suggesting differential effects on various enzymes involved in bradykinin metabolism compared to other ACE inhibitors. nih.gov Furthermore, chronic ACE inhibition may induce alternative pathways for bradykinin inactivation. nih.gov

Theoretical Chemical Studies and Computational Modeling of Enalaprilat-Enzyme Complexes

Theoretical chemical studies and computational modeling techniques, such as ligand-protein docking and molecular dynamics simulations, have been extensively used to investigate the interaction between enalaprilat and ACE at a molecular level. nih.govnih.govresearchgate.netopenmedicinalchemistryjournal.comresearchgate.netsemanticscholar.orgresearchgate.net These studies provide insights into the binding modes, affinity, and stability of the enalaprilat-ACE complex. nih.govnih.govresearchgate.netopenmedicinalchemistryjournal.comfrontiersin.org

Computational modeling allows researchers to predict how enalaprilat fits into the active site of ACE and the types of interactions that stabilize the complex. researchgate.netopenmedicinalchemistryjournal.comsemanticscholar.orgitmedicalteam.plunbosque.edu.co This is particularly valuable given the difficulty in obtaining detailed structural information of transient enzyme-substrate or enzyme-inhibitor complexes experimentally. nih.gov

Ligand-Protein Docking Simulations

Ligand-protein docking simulations predict the preferred orientation and binding affinity of a ligand (enalaprilat) to a receptor protein (ACE). semanticscholar.orgunbosque.edu.co These simulations utilize scoring functions to estimate the strength of the interaction based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. researchgate.netitmedicalteam.pl

Studies employing docking simulations have shown that enalaprilat binds to the active site of ACE, interacting with key residues within the enzyme's binding pockets. researchgate.netopenmedicinalchemistryjournal.comsemanticscholar.org The binding involves interactions with residues in the S1 and S2 pockets of ACE, including interactions with the catalytic zinc ion. nih.govresearchgate.netopenmedicinalchemistryjournal.com Docking studies have helped to elucidate the molecular basis for the potent inhibitory activity of enalaprilat. researchgate.netopenmedicinalchemistryjournal.comresearchgate.net Comparisons with other ACE inhibitors in docking studies have provided insights into the differences in their binding modes and affinities. openmedicinalchemistryjournal.comitmedicalteam.pl

Molecular Dynamics Simulations of Binding Events

Molecular dynamics (MD) simulations provide a dynamic view of the enalaprilat-ACE complex over time, allowing for the study of the stability and conformational changes upon binding. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net These simulations assess the dynamic features of the inhibitor binding and the stability of the resulting complex in a simulated physiological environment. nih.govfrontiersin.orgresearchgate.net

MD simulations of enalaprilat-ACE complexes have demonstrated the stability of the interaction, with structural parameters remaining consistent throughout the simulation period. nih.govresearchgate.net These simulations can confirm the binding modes predicted by docking studies and provide further details on the interactions, such as the stability of hydrogen bonds and the coordination of the zinc ion by enalaprilat. nih.govresearchgate.net MD simulations are a valuable tool for validating theoretical models and gaining a deeper understanding of the dynamic nature of the enalaprilat-ACE interaction. nih.govnih.govresearchgate.net

Chemical Stability and Degradation Pathways of Enalapril Maleate

Hydrolytic Degradation Mechanisms

Hydrolysis is a significant degradation pathway for enalapril (B1671234) maleate (B1232345), particularly in the presence of moisture. scielo.brgoogle.comhistorymedjournal.com The molecule contains an ester group, which is prone to hydrolysis. scielo.brresearchgate.netscielo.br

Formation of Enalaprilat (B1671235) as a Primary Hydrolytic Product

The primary product of the hydrolytic degradation of enalapril maleate is enalaprilat. scielo.brresearchgate.netscielo.brguidetopharmacology.orgfishersci.cawikipedia.org This occurs through the hydrolysis of the ethyl ester group in enalapril maleate. fda.govnih.govscielo.brnih.gov Enalaprilat is also the active metabolite formed in the body after oral administration of enalapril maleate. nih.govfda.govnih.govscielo.brdrugbank.comnih.govguidetopharmacology.orgfishersci.cawikipedia.org

Environmental and Catalytic Factors Influencing Hydrolysis

Hydrolysis of enalapril maleate is influenced by environmental factors such as temperature and humidity. nih.govrjpbcs.comresearchgate.net The presence of moisture is required for hydrolytic degradation to occur. historymedjournal.com The pH of the environment plays a crucial role; hydrolysis is generally higher under alkaline conditions. scielo.brscielo.br In aqueous solutions, the degradation pathway leading to enalaprilat is dominant. researchgate.net Certain excipients in tablet formulations can also influence the degradation rate, with some potentially promoting hydrolysis. nih.govrjpbcs.comhistorymedjournal.comresearchgate.netingentaconnect.comtandfonline.com For instance, formulations with a basic matrix are associated with enalaprilat formation. nih.govakjournals.com Microcrystalline cellulose (B213188) (MCC), a common excipient, has been reported to promote the degradation of enalapril maleate in binary mixtures. mdpi.com

Photochemical Degradation Pathways and By-product Formation

Enalapril maleate can undergo photochemical degradation when exposed to light, although the extent of degradation can vary. nih.govresearchgate.net Photolysis can lead to the formation of transformation products. researchgate.netnih.gov

Photo-initiated Reactions and Radical Species Involvement

Photochemical degradation involves photo-initiated reactions. nih.govingentaconnect.com While specific details on radical species involvement in enalapril maleate photolysis are not extensively detailed in the provided results, photoinitiators are known to absorb light and generate free radicals that can initiate reactions, such as the crosslinking of vinyl groups in other contexts. google.comtandfonline.com Proposed transformation pathways during the phototransformation of enalapril include hydroxylation and fragmentation reactions. researchgate.netnih.gov

Oxidative Degradation Processes

Enalapril maleate is also susceptible to oxidative degradation. nih.govrjpbcs.comgoogle.comhistorymedjournal.com Oxidative conditions can lead to the formation of degradation by-products, including hydroxylated compounds. researchgate.netnih.govscite.ai While one study indicated that enalapril was found to be stable under specific oxidative stress conditions scielo.brscielo.br, other research highlights its susceptibility to oxidation, with significant degradation observed under oxidative conditions. historymedjournal.com Hydroxylation of enalapril is possible under oxidative conditions, such as in the presence of hydrogen peroxide or magnesium monoperoxyphthalate. scite.ai

Characterization of Degradation Products and Impurities

The main degradation products of enalapril maleate are enalaprilat and a diketopiperazine derivative. scielo.brscielo.brresearchgate.nettandfonline.comresearchgate.net Enalaprilat is primarily formed through hydrolysis, especially in alkaline conditions, while the diketopiperazine derivative is mainly formed through intramolecular cyclization, particularly in acidic conditions or in the solid state. scielo.brnih.govmdpi.comakjournals.comresearchgate.netscielo.brresearchgate.netingentaconnect.comresearchgate.net

Other degradation products and impurities have also been identified. Under oxidative conditions, new impurities, including hydroxylated products and (S)-2-(3-phenylpropylamino)-1-(pyrrolidin-1-yl)propan-1-one, have been observed and characterized using techniques like LC-MS. researchgate.netnih.govscite.ainih.gov Some degradation products have been characterized by techniques such as LC-MS fragmentation studies. researchgate.net The characterization of related organic impurities in drugs, including enalapril maleate, is an important aspect of impurity profiling, involving detection, identification/structure elucidation, and quantitative determination. nih.gov

Data on the percentage of enalapril remaining after hydrolysis under different conditions illustrates the rate of degradation:

| Hydrolysis Condition | Time | Percentage of Enalapril Remaining | Citation |

| 0.1 N Sodium Hydroxide (B78521) | 30 min | 7.5% | scielo.brscielo.br |

| Water | 24 h | 95.2% | scielo.brscielo.br |

| 0.1 N Hydrochloric Acid | 24 h | 80.4% | scielo.brscielo.br |

These results indicate that degradation is significantly faster under alkaline hydrolytic conditions compared to neutral or acidic conditions. scielo.brscielo.br

In the solid state, the diketopiperazine formation is often the prevailing degradation route, while hydrolysis to enalaprilat is more dominant in aqueous solution. researchgate.net The stability of enalapril maleate in tablet formulations can be affected by the excipients used, with some formulations showing more than 10% degradation after accelerated stability testing. scielo.brscielo.brresearchgate.net

Thermal Degradation Characteristics

Thermal degradation of enalapril maleate has been investigated through various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) mdpi.comshd-pub.org.rsresearchgate.net. Studies indicate that enalapril maleate is generally stable in its solid state at moderate temperatures scielo.brscielo.br. However, at elevated temperatures, thermal decomposition occurs mdpi.comshd-pub.org.rs.

DSC analysis of enalapril maleate starting material shows a melting peak around 153 °C, followed by a broader thermal event at approximately 163 °C attributed to thermal decomposition mdpi.com. TGA confirms the decomposition, showing a mass loss starting at around 154 °C and continuing up to 220 °C, with the maximum rate of initial decomposition observed at approximately 168 °C mdpi.comresearchgate.net.

The primary thermal degradation product identified is the diketopiperazine derivative (DKP) mdpi.comakjournals.com. This degradation pathway involves dehydration followed by intramolecular cyclization akjournals.comnih.gov. The solid-state formation of DKP and the degradation of enalapril maleate via intramolecular cyclization occur simultaneously nih.gov. The kinetics of this solid-state cyclization have been investigated, showing a sigmoidal decomposition curve characterized by induction and acceleration periods, suggesting autocatalytic behavior nih.gov. The solid-state reaction requires an activation energy of approximately 195 ± 12 kJ/mol nih.gov.

Studies on enalapril maleate in tablets have also shown that storage at elevated temperatures, particularly with increased humidity, leads to degradation with DKP as the predominant product researchgate.netresearchgate.net. The absence of an alkalinizing agent like sodium bicarbonate in tablet formulations can contribute to the predominance of DKP formation researchgate.net.

Abiotic and Biotic Degradation Considerations

Enalapril maleate is susceptible to degradation through various abiotic and biotic processes. Hydrolysis is a significant abiotic degradation pathway for enalapril maleate due to the presence of an ester bond in its structure scielo.brresearchgate.netnih.gov. The rate of hydrolysis is pH-dependent, with degradation being higher under alkaline conditions compared to neutral or acidic conditions scielo.brscielo.br.

In aqueous solutions, the degradation pathway leading to enalaprilat through hydrolysis is the most dominant researchgate.net. Under alkaline stress (e.g., 0.1 N sodium hydroxide), a significant percentage of enalapril maleate can degrade rapidly scielo.brscielo.br. Under neutral and acidic conditions, while hydrolysis to enalaprilat occurs, the formation of the diketopiperazine derivative is also observed, particularly under neutral conditions scielo.brscielo.br. Under acidic stress, enalaprilat and diketopiperazine are formed, along with another degradation product scielo.brscielo.br.

Photolytic degradation can also occur when enalapril maleate is exposed to light, particularly in solution scielo.brresearchgate.netnih.gov. Studies have shown that enalapril maleate is highly photolabile, with exposure to UV-A and UV-B radiation leading to degradation, forming the diketopiperazine derivative as a degradation product nih.gov. In the solid state, however, no degradation was observed upon exposure to UV and visible radiation in one study scielo.br.

While the provided search results focus heavily on abiotic degradation (hydrolysis, thermal, photolysis), information regarding the specific biotic degradation pathways of enalapril maleate in environmental or biological systems is less detailed within these sources. However, as a pharmaceutical compound, its potential fate in the environment, including possible biodegradation, is a relevant consideration mdpi.com. Enalapril is expected to undergo hydrolysis in the environment nih.gov.

The degradation of enalapril maleate in tablet formulations can also be influenced by interactions with excipients, highlighting the importance of careful excipient selection to maintain stability researchgate.nethistorymedjournal.comresearchgate.netakjournals.com. Certain excipients can promote degradation, particularly the formation of DKP historymedjournal.comresearchgate.net. Controlling the microenvironmental pH within a tablet formulation can help inhibit DKP formation researchgate.net.

Here is a summary of degradation under different stress conditions:

| Stress Condition | Primary Degradation Products | Notes |

| Alkaline Hydrolysis | Enalaprilat | Rapid degradation observed. scielo.brscielo.br |

| Neutral Hydrolysis | Enalaprilat, Diketopiperazine | Diketopiperazine is particularly prominent. scielo.brscielo.br |

| Acidic Hydrolysis | Enalaprilat, Diketopiperazine, other products | Maximum degradation products formed under acid conditions in one study. researchgate.netnih.gov |

| Thermal (Solid State) | Diketopiperazine | Main degradation product at elevated temperatures. mdpi.comresearchgate.netakjournals.com |

| Photolysis (Solution) | Enalaprilat, Diketopiperazine | Highly photolabile in solution. scielo.brresearchgate.netnih.gov |

| Oxidative Degradation | Stable under oxidative stress in one study. scielo.brscielo.br | Susceptible to oxidative degradation in other studies. historymedjournal.com |

Chemical Modifications and Derivatization Strategies for Enalapril Maleate

Rationale for Chemical Derivatization in Research and Analysis

Derivatization is often employed in the analysis of drugs and other compounds for several key reasons related to improving the analytical process jfda-online.com.

Enhancement of Chromatographic Separability and Volatility

Many polar compounds, including those with hydroxyl, carboxyl, and amine functional groups, exhibit low volatility and poor thermal stability, making them challenging to analyze directly by GC chromtech.comgreyhoundchrom.com. These compounds can also interact with the stationary phase or other components in the chromatographic system, leading to poor peak shape or irreversible adsorption jfda-online.com. Derivatization replaces active hydrogens with less polar groups, reducing intermolecular interactions like hydrogen bonding and increasing volatility chromatographyonline.comgreyhoundchrom.com. This makes the compounds more amenable to GC analysis and can improve separation efficiency and resolution, sometimes even enabling the separation of closely related compounds that were previously difficult to resolve chromtech.comjfda-online.comgreyhoundchrom.com.

Improvement of Detection Sensitivity and Specificity

Derivatization can significantly enhance the detectability of analytes, especially for compounds that lack suitable properties for common detectors, such as UV chromophores or fluorophores libretexts.orgmdpi.comresearchgate.net. By introducing groups with strong absorbance (chromophores) or fluorescence (fluorophores), derivatization allows for sensitive detection using UV-Visible or fluorescence detectors in HPLC libretexts.orgmdpi.comresearchgate.net. For mass spectrometry (MS), derivatization can improve ionization efficiency and yield characteristic fragmentation patterns that aid in identification and quantification jfda-online.comnih.govnih.gov. Introducing specific elements or groups can also enhance the response of element-selective detectors jfda-online.comsemanticscholar.org. For example, charge reversal derivatization can improve sensitivity in electrospray ionization-mass spectrometry (ESI-MS) by allowing the detection of cations instead of anions nih.gov.

Facilitation of Structural Elucidation and Identification

Chemical derivatization can provide valuable structural information about an analyte jfda-online.comnih.govnih.gov. By selectively reacting with specific functional groups, derivatization can confirm their presence and location within the molecule nih.gov. In conjunction with techniques like mass spectrometry, the fragmentation patterns of derivatized compounds can offer insights into the original structure jfda-online.comnih.gov. This is particularly useful in the identification of metabolites and impurities, where precise structural information is crucial nih.govsemanticscholar.org.

Common Derivatization Reactions Applicable to Enalapril (B1671234) Maleate (B1232345) and its Analogs

Several common derivatization reactions are applicable to compounds like Enalapril Maleate, which possesses amine and carboxyl functional groups greyhoundchrom.commdpi.comiajps.comneuroquantology.com. The choice of derivatization method depends on the functional groups present and the analytical technique being used mdpi.com.

Alkylation and Aryl Derivatization Techniques

Alkylation involves replacing an active hydrogen with an alkyl group greyhoundchrom.comchemcoplus.co.jp. This is a common method for derivatizing acidic hydrogens in carboxylic acids and less acidic hydrogens in alcohols and amines greyhoundchrom.comchemcoplus.co.jp. Esterification, a type of alkylation, is frequently used to derivatize carboxylic acids for GC analysis, forming less polar and more volatile esters greyhoundchrom.com. Alkylation decreases the polarity of the compound, which is particularly important for GC and MS analysis greyhoundchrom.com. Aryl derivatization involves the addition of an aryl group. For compounds with primary or secondary amino groups, reagents like 1,2-naphthoquinone-4-sulfonate sodium (NQS) can be used for spectrophotometric analysis, forming colored products neuroquantology.com. In the analysis of N-nitrosamines, which can be impurities in pharmaceutical ingredients like Enalapril Maleate, denitrosation followed by derivatization of the liberated amines with reagents like dansyl chloride or fluorenylmethoxycarbonyl chloride (Fmoc-Cl) has been employed for HPLC with fluorimetric detection mdpi.comresearchgate.net. Fmoc-Cl has shown better sensitivity and repeatability compared to dansyl chloride for this application mdpi.com.

Silylation Methods for Hydroxyl and Carboxyl Groups

Silylation is a widely used derivatization technique, particularly for GC, where active hydrogens in hydroxyl, carboxyl, amine, and thiol groups are replaced by a silyl (B83357) group, commonly a trimethylsilyl (B98337) (TMS) group chromtech.comchemcoplus.co.jp. This significantly increases the volatility and thermal stability of polar compounds and reduces hydrogen bonding chromtech.comchromatographyonline.comchemcoplus.co.jp. Silylation reagents react with compounds containing active hydrogens chromtech.com. While TMS derivatives are common, other silyl groups like tert-butyldimethylsilyl (TBDMS) can be used, yielding derivatives that are more stable than TMS ethers chemcoplus.co.jp. Silylation is applicable to a wide range of compounds and is often the most versatile derivatization method in GC chemcoplus.co.jp.

Acylation Reactions and their Analytical Utility

Acylation reactions involve the introduction of an acyl group into a molecule. While direct acylation of Enalapril Maleate for analytical purposes is not explicitly detailed in the search results, the concept of derivatization, which can include acylation, is relevant for enhancing detectability in analytical techniques such as spectrophotometry and chromatography.

Enalapril Maleate itself exhibits an absorbance maximum at 207 nm in distilled water. crpsonline.com However, this region can suffer interference from solvent absorbance, necessitating derivatization for better evaluation. crpsonline.com

One example of a reaction that involves modification for analytical detection is the oxidation of Enalapril Maleate with potassium permanganate (B83412) and sulfuric acid, which results in a product that absorbs at 267 nm. This method has been used for the quantitative estimation of Enalapril Maleate in bulk and dosage forms. crpsonline.comresearchgate.net

Advanced Analytical Chemistry for Enalapril Maleate Characterization and Quantification

Chromatographic Methodologies

Chromatographic techniques are extensively employed for the separation, identification, and quantification of enalapril (B1671234) maleate (B1232345) and its related substances in various matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), often coupled with sensitive detectors like mass spectrometers, are the primary methods of choice. Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) also find specific applications, particularly for volatile impurities.

High-Performance Liquid Chromatography (HPLC) Development and Validation

HPLC is a cornerstone technique for the analysis of enalapril maleate due to its versatility, sensitivity, and ability to separate structurally similar compounds, such as impurities and degradation products. Method development and validation are crucial steps to ensure the reliability and accuracy of HPLC methods for quantitative analysis. Validation typically follows guidelines set by regulatory bodies like the International Conference on Harmonisation (ICH), assessing parameters such as specificity, linearity, accuracy, precision, detection limit (LOD), quantification limit (LOQ), and robustness. researchgate.netresearchgate.netnih.govoup.com

Reversed-Phase HPLC Parameters and Optimization

Reversed-phase HPLC (RP-HPLC) is the most common mode for enalapril maleate analysis, utilizing a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. Various parameters are optimized to achieve adequate separation, peak shape, and sensitivity.

Commonly used stationary phases include C18 columns, such as ZORBAX Eclipse XDB-C18 and Hypersil-C18 BDS. researchgate.netnih.govoup.comijiset.com Mobile phases typically consist of mixtures of aqueous buffers (e.g., phosphate (B84403) buffer) and organic modifiers like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.govoup.comoup.comijiset.comasianpubs.orgscholarsresearchlibrary.comresearchgate.netresearchgate.netomicsonline.org The pH of the aqueous buffer is a critical parameter, with studies showing optimal separation at acidic pH values, such as pH 3.0 or 3.7. researchgate.netnih.govoup.comoup.comijiset.com Column temperature also influences separation efficiency and peak shape; for instance, a temperature of 55°C has been reported to improve separation compared to higher temperatures. nih.govoup.comoup.com Flow rates typically range from 0.8 to 1.2 mL/min. researchgate.netoup.comscholarsresearchlibrary.com UV detection is commonly employed, with optimal wavelengths reported around 207-215 nm, corresponding to the maximum absorbance of enalapril maleate. researchgate.netresearchgate.netijiset.comasianpubs.orgscholarsresearchlibrary.comresearchgate.netomicsonline.orgfarmaciajournal.comnih.gov

Optimization studies often involve varying mobile phase composition, pH, and column temperature to achieve satisfactory resolution between enalapril maleate and its potential impurities or co-formulated drugs. nih.govoup.com

Gradient Elution Strategies for Multi-component Analysis

Gradient elution is frequently employed in HPLC methods for enalapril maleate, particularly when analyzing samples containing impurities or multiple active pharmaceutical ingredients. This technique involves gradually changing the mobile phase composition over time, allowing for the separation of compounds with a wide range of polarities.

For instance, a gradient method for the determination of enalapril maleate and its related substances in tablets utilized a C18 column and a mobile phase gradient involving a phosphate buffer (pH 3.0) and acetonitrile. nih.govoup.comoup.com This approach enabled the separation of enalapril from several known impurities with good resolution. nih.govoup.com Another multi-component analysis method for enalapril maleate in combination with other drugs like hydrochlorothiazide (B1673439) or ramipril (B1678797) also employed gradient elution on C18 columns with varying mobile phase compositions and pH values. scholarsresearchlibrary.commdpi.comresearchgate.netcore.ac.uk

Data from a validated RP-HPLC method for enalapril maleate and its impurities are presented below, illustrating typical chromatographic parameters and validation results. nih.govoup.com

| Parameter | Value |

| Column | ZORBAX Eclipse XDB-C18 (250mm × 4.6 mm, 5 μm) nih.govoup.comoup.com |

| Mobile Phase A | 0.02 M NaH2PO4, pH 3.0 nih.govoup.comoup.com |

| Mobile Phase B | Acetonitrile nih.govoup.comoup.com |

| Gradient Elution | (T(min)/%B) 0.0/10, 35/55, 40/55, 41/10, 50/10 oup.com |

| Flow Rate | 1.2 mL/min oup.com |

| Column Temperature | 55°C nih.govoup.comoup.com |

| Detection Wavelength | Not explicitly stated for this gradient, but typically 210-215 nm for UV detection of enalapril maleate. researchgate.netscholarsresearchlibrary.comresearchgate.netnih.gov |

| Resolution (Enalapril & Impurity A) | >3.5 nih.govoup.com |

Validation parameters for such methods demonstrate acceptable specificity, sensitivity, linearity, accuracy, precision, and robustness, meeting ICH guidelines. researchgate.netresearchgate.netnih.govoup.comoup.com For example, linearity has been reported with correlation coefficients (r²) typically greater than 0.999. researchgate.netresearchgate.net LOD and LOQ values indicate the sensitivity of the methods for detecting and quantifying low levels of enalapril maleate and its impurities. researchgate.netresearchgate.netscholarsresearchlibrary.com

Ultra-High Performance Liquid Chromatography (UHPLC) with Mass Spectrometry

UHPLC-MS/MS offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and increased sensitivity. This hyphenated technique is particularly valuable for the quantification of enalapril maleate and its active metabolite, enalaprilat (B1671235), in complex biological matrices like human plasma.

UHPLC-MS/MS methods for enalapril and enalaprilat typically employ short columns packed with sub-2-μm particles, such as Waters Acquity UPLC BEH C18. cjph.com.cnresearchgate.netresearchgate.net Mobile phases often consist of mixtures of organic solvents (e.g., methanol or acetonitrile) and aqueous solutions containing a volatile acid like formic acid. cjph.com.cnresearchgate.netresearchgate.net Detection is performed using tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source, operating in positive ionization mode. cjph.com.cnresearchgate.net Multiple Reaction Monitoring (MRM) is commonly used to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for enalapril and enalaprilat. cjph.com.cnresearchgate.netresearchgate.net

These methods demonstrate high sensitivity, with reported linear calibration ranges in the nanogram per milliliter range for both enalapril and enalaprilat in plasma. cjph.com.cnresearchgate.net Validation results show good intra- and inter-day precision and accuracy, making UHPLC-MS/MS suitable for pharmacokinetic and bioequivalence studies. cjph.com.cnresearchgate.net

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Approaches

While HPLC and UHPLC are the primary chromatographic techniques for enalapril maleate, GC and GC-MS can be applied for the analysis of specific, often more volatile, components related to the drug, such as certain impurities or degradation products.

A GC-EI-MS method has been developed for the trace-level analysis of mesityl oxide, a genotoxic impurity, in enalapril maleate bulk drug substance. rsc.org This method utilized a DB-5 column and electron ionization (EI) with selective ion monitoring (SIM) mode for detection. rsc.org Methyl isobutyl ketone was used as an internal standard. rsc.org The method demonstrated high sensitivity, with a limit of detection (LOD) of 0.5 μg/g and a limit of quantification (LOQ) of 1.8 μg/g for mesityl oxide in enalapril maleate. rsc.org

GC-MS has also been used for the determination of enalapril and enalaprilat in human plasma after derivatization, highlighting its potential for analyzing these compounds in biological samples following appropriate sample preparation. um.edu.mynih.govtandfonline.comresearchgate.net

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric techniques provide valuable information for the characterization, identification, and quantification of enalapril maleate.

UV-Visible spectrophotometry is a simple, rapid, and economical method for the quantitative determination of enalapril maleate in bulk form and pharmaceutical formulations. farmaciajournal.comnih.govnih.goviajps.com Enalapril maleate exhibits maximum absorbance in the UV region, typically around 207-215 nm, when dissolved in appropriate solvents like water or phosphate buffer at a suitable pH. farmaciajournal.comnih.govnih.goviajps.com Spectrophotometric methods based on derivatization reactions to form colored products have also been reported for the determination of enalapril maleate. nih.govtandfonline.com

Other spectroscopic techniques are used for structural characterization and to understand the solid-state properties of enalapril maleate. Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule. ijpar.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of enalapril maleate and studying its molecular environment. ijpar.com Mass spectrometry (MS), often coupled with chromatographic techniques as discussed earlier, is essential for determining the molecular weight and obtaining structural information through fragmentation patterns. cjph.com.cnresearchgate.netresearchgate.netijpar.comresearchgate.netinnovareacademics.ininnovareacademics.in

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can provide information about the melting point and thermal stability of enalapril maleate. ijpar.comresearchgate.net Powder X-ray Diffraction (p-XRD) is used to characterize the crystalline form of the drug substance. ijpar.comresearchgate.net

Combined thermoanalytical techniques, such as simultaneous thermogravimetry and differential scanning calorimetry coupled to Fourier transform infrared spectroscopy (TG-DSC-FTIR), can provide insights into the thermal decomposition pathways and evolved gases. researchgate.net Studies using these techniques have shown that enalapril maleate is stable up to a certain temperature (e.g., 148°C) before undergoing thermal degradation. researchgate.net

These spectroscopic and spectrometric methods, both alone and in combination, are indispensable for the comprehensive characterization and quality control of enalapril maleate.

| Technique | Application | Key Findings/Information Provided |

| UV-Visible Spectrophotometry | Quantification in bulk and formulations farmaciajournal.comnih.govnih.goviajps.com | Absorbance maxima (e.g., 207-215 nm) farmaciajournal.comnih.govnih.goviajps.com, Concentration determination based on Beer's law iajps.com |

| FTIR Spectroscopy | Structural characterization ijpar.comresearchgate.net | Identification of functional groups ijpar.comresearchgate.net |

| NMR Spectroscopy | Structural confirmation ijpar.com | Elucidation of molecular structure ijpar.com |

| Mass Spectrometry (MS) | Molecular weight determination, Structural elucidation (fragmentation) cjph.com.cnresearchgate.netresearchgate.netijpar.comresearchgate.netinnovareacademics.ininnovareacademics.in | Confirmation of molecular mass, Identification of fragments ijpar.comresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Determination of melting point, Thermal stability ijpar.comresearchgate.net | Melting point, Onset and peaks of thermal events ijpar.comresearchgate.net |

| Powder X-ray Diffraction (p-XRD) | Characterization of crystalline form ijpar.comresearchgate.net | Identification of crystal structure and polymorphism ijpar.comresearchgate.net |

| TG-DSC-FTIR | Thermal decomposition pathways, Evolved gas analysis researchgate.net | Decomposition temperatures, Identification of gaseous products researchgate.net |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For Enalapril Maleate, MS can confirm its molecular identity by providing a characteristic mass-to-charge ratio (m/z) for the intact molecule or its protonated/ionized form. Studies have utilized LC-MS and LC-MS/MS to investigate the degradation behavior of enalapril maleate and characterize degradation products. researchgate.netnih.gov The LC-MS m/z values and fragmentation patterns of degradation products, such as enalaprilat and a diketopiperazine derivative, have been matched with known compounds. researchgate.netnih.gov GC-EI-MS has also been established for the trace-level analysis of impurities like mesityl oxide in enalapril maleate, with specific mass fragments selected for qualification and quantification. rsc.org For instance, mass fragments (m/z) of 55, 83, and 98 were selected for mesityl oxide, while 58, 85, and 100 were used for the internal standard methyl isobutyl ketone. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within a molecule, making it invaluable for comprehensive structural elucidation. ¹H NMR spectroscopy of enalapril maleate can confirm the existence of cis-trans equilibrium in solution, likely due to hindered rotation along the amide bond. scielo.br NMR spectroscopy is considered a highly useful tool for studying complexes involving enalapril, such as inclusion complexes with beta-cyclodextrin, providing both qualitative and quantitative data. scielo.brconicet.gov.ar Changes in chemical shifts observed in ¹H NMR titration studies confirm the formation of such complexes. scielo.br Solid-state ¹³C NMR spectra have been used to characterize different polymorphic forms of enalapril maleate and can even detect the drug in low-dose tablets despite the presence of large amounts of excipients. pillbuys.comwdh.ac.id

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These techniques are useful for identifying the compound and understanding its solid-state form and interactions. FT-IR spectroscopy of enalapril maleate shows characteristic bands corresponding to specific functional groups, such as the C=O stretching of the carboxylic group (around 1749 cm⁻¹) and the tertiary amide (around 1645 cm⁻¹). mdpi.comturkjps.org The C=O of the carboxylic acid of monohydrogen maleate typically appears around 1578 cm⁻¹, and C-C-O of acetate (B1210297) and ester around 1225 cm⁻¹. mdpi.com Raman and FTIR spectra of enalapril maleate exhibit main peaks within specific ranges (1000-1700 cm⁻¹ for Raman and 500-1800 cm⁻¹ for FTIR), and the corresponding functional groups can be assigned. researchgate.netisroset.org These techniques have been used to investigate drug-excipient interactions and to differentiate between different polymorphic forms of enalapril maleate. pillbuys.commdpi.comotago.ac.nznih.gov FT-Raman spectroscopy, combined with multivariate analysis, has demonstrated the ability to quantify binary mixtures of enalapril maleate polymorphs with a limit of detection as low as 2%. otago.ac.nz

UV-Visible Spectrophotometry for Quantification and Purity Assessment

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative determination of compounds that absorb UV or visible light. Enalapril maleate exhibits maximum absorbance in the UV region. A simple and sensitive UV-spectrophotometric method for the quantitative determination of enalapril maleate in pharmaceutical formulations is based on its dissolution in phosphate buffer at pH 4, showing maximum absorbance at 208 nm. farmaciajournal.com Other studies report a maximum absorbance at 207 nm in aqueous medium. crpsonline.comresearchgate.net UV-Vis spectrophotometry can be used for purity assessment and for developing calibration curves for quantification. farmaciajournal.comneuroquantology.comrjptonline.org For example, a calibration curve linear in the range of 1-20 µg/mL with a detection limit of 0.3721 µg/mL and a quantification limit of 0.9019 µg/mL has been reported. farmaciajournal.com Another spectrophotometric method involves the oxidation of enalapril maleate with potassium permanganate (B83412) and sulfuric acid, with the absorbance measured at 267 nm, obeying Beer's law in the range of 250-500 µg/mL. crpsonline.comresearchgate.net

Electroanalytical Techniques

Electroanalytical techniques, which measure the electrical properties of an analyte, offer sensitive and cost-effective methods for the characterization and quantification of electroactive compounds like Enalapril Maleate.

Potentiometry and Ion Selective Electrode Applications

Potentiometry involves measuring the potential difference between two electrodes in an electrochemical cell. Ion-selective electrodes (ISEs) are a type of potentiometric sensor that responds selectively to the activity of a specific ion. Novel enalapril maleate ion selective electrodes have been constructed for the determination of the drug in pure form and pharmaceutical formulations. researchgate.netuobabylon.edu.iqsemanticscholar.orgiosrjournals.org These electrodes are often based on ion association complexes of enalapril cation with suitable anions (like phosphotungstic acid or phosphomolybdic acid) within a PVC matrix. researchgate.netuobabylon.edu.iqiosrjournals.org Such electrodes have demonstrated near Nernstian response, low detection limits, and high selectivity towards the enalapril species within a specific pH range. researchgate.netuobabylon.edu.iqiosrjournals.org Recovery rates of not less than 98% have been reported for the determination of enalapril maleate in tablets using these ISEs. researchgate.net

Voltammetric and Coulometric Methods for Electrochemical Characterization

Voltammetry involves measuring the current as the potential is varied, providing information about the redox behavior of a compound. Coulometry measures the amount of electricity consumed or produced in an electrochemical reaction, which can be related to the amount of analyte. Voltammetric methods, including square wave voltammetry (SWV), differential pulse voltammetry (DPV), and cyclic voltammetry (CV), have been developed for the assay of enalapril in pharmaceutical formulations. researchgate.netasiapharmaceutics.inforesearchgate.net Enalapril can exhibit oxidation peaks in voltammograms. researchgate.netasiapharmaceutics.inforesearchgate.net SWV has shown good performance in terms of detection limit and precision for enalapril analysis. researchgate.netasiapharmaceutics.inforesearchgate.net Coulometric titration, specifically galvanostatic coulometry with electrogenerated hydroxide (B78521) ions, has been developed for the quantitative determination of enalapril maleate in substance and tablets. researchgate.net This method is noted for its simplicity, rapidity, and accuracy, with electrogenerated hydroxide ions reacting quickly and quantitatively with enalapril maleate in a 3:1 ratio. researchgate.net The relative standard deviation for this coulometric method does not exceed 0.6%. researchgate.net

| Compound Name | PubChem CID |

| Enalapril Maleate | 5388961 |

| Enalaprilat | 5462501 |

Interactive Data Tables:

(Note: The following data is presented in text format. For a real application, this data would be used to generate interactive tables.)

Table 1: Characteristic FTIR and Raman Bands of Enalapril Maleate

| Proposed Assignment (Functional Group) | Wavenumber (cm⁻¹) [FTIR] | Wavenumber (cm⁻¹) [Raman] |

| C=O (carboxylic group) | ~1749 | |

| C=O (tertiary amide) | ~1645 | |

| C=O (maleate carboxylic acid) | ~1578 | |

| C-C-O (acetate and ester) | ~1225 | |

| Main peaks range | 500-1800 | 1000-1700 |

Table 2: Performance Characteristics of Enalapril Maleate Ion Selective Electrodes (Example Data)

| Electrode Type | Life Time (days) | Slope (mV/decade) | Detection Limit (M) | Linear Range (M) | pH Range | Recovery (%) |

| DBP-ENM-PTA | 33 | 57.2 | 1.3 × 10⁻⁷ | 1 × 10⁻⁵ - 1 × 10⁻¹ | 2.2 – 3.8 | >98 |

| DBP-ENM-PMA | 51 | 52.2 | 4.2 × 10⁻⁷ | 1 × 10⁻⁵ - 1 × 10⁻¹ | 2.5 – 3.0 | >98 |

Table 3: Voltammetric Performance Parameters for Enalapril Analysis (Example Data)

| Voltammetric Method | Working Electrode | Supporting Electrolyte | Oxidation Peaks (V) | LOD (µg/mL) | LOQ (µg/mL) | Interday RSD (%) | Intraday RSD (%) | Recovery (%) |

| SWV | Glassy Carbon | KNO₃ (1 M) | 1.4, 1.75 | 90.1 | 247 | 3.87 | 2.33 | 99.06 |

Table 4: UV-Vis Spectrophotometry Calibration Data (Example Data)

| Concentration (µg/mL) | Absorbance (at 208 nm) |

| 1 | [Absorbance Value 1] |

| 5 | [Absorbance Value 2] |

| 10 | [Absorbance Value 3] |

| 15 | [Absorbance Value 4] |

| 20 | [Absorbance Value 5] |

(Note: The absorbance values in Table 4 are placeholders and would be replaced with actual experimental data.)

Separation Science Principles in Enalapril Maleate Analysis

Separation science techniques are fundamental to isolating enalapril maleate from complex matrices, such as pharmaceutical formulations or biological fluids, and quantifying it accurately. High-Performance Liquid Chromatography (HPLC) is a dominant technique in pharmaceutical analysis and is widely applied for the determination of enalapril maleate nih.govnih.gov. HPLC offers high resolution and versatility, making it suitable for analyzing compounds with diverse polarities and molecular masses nih.gov.

Various HPLC methods have been developed and validated for the determination of enalapril maleate in tablets, focusing on parameters such as linearity, precision, accuracy, selectivity, and robustness according to guidelines researchgate.netresearchgate.netijpbs.com. These methods aim to separate enalapril maleate from its degradation products, such as enalaprilat and diketopiperazine, ensuring the method is stability-indicating researchgate.netijpbs.comresearchgate.net.

Micellar electrokinetic chromatography (MEKC), a mode of capillary electrophoresis, has also been explored for the separation of enalapril maleate and its degradates tandfonline.com. The inclusion of detergents like sodium lauryl sulfate (B86663) (SDS) and Brij 35 in the capillary buffer allows for the separation of both charged and neutral molecules tandfonline.com.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is another powerful separation technique applied to the analysis of enalapril maleate, offering inherently high resolution nih.govtandfonline.comspringernature.com. CE has been used for the identification and quantification of enalapril maleate, including the separation of its rotamers nih.govtandfonline.comspringernature.comcapes.gov.brsctunisie.org. CE is applicable to a range of pharmaceutical analyses, including stability-indicating studies and the determination of drug impurities nih.gov.

Factors influencing separation in CE include buffer concentration, pH, temperature, and applied voltage tandfonline.comsctunisie.org. For instance, studies have investigated the effect of buffer concentration and pH on the separation of enalapril maleate conformers, showing that specific pH values can lead to complete separation sctunisie.org. High buffer concentrations can improve separation and peak shape by reducing solute-wall interactions, although excessive concentrations can lead to Joule heating and decreased resolution sctunisie.org. Maintaining a controlled capillary temperature is also important, as it can influence the separation of rotamers tandfonline.com. CE methods for enalapril maleate have been validated, demonstrating acceptable precision and robustness, often utilizing internal standards capes.gov.br.

Sample Preparation and Matrix Effects in Analytical Measurements

Effective sample preparation is crucial for accurate analytical measurements of enalapril maleate, particularly when dealing with complex matrices like pharmaceutical tablets or biological fluids. The goal of sample preparation is to extract the analyte of interest, remove interfering substances, and present the sample in a form suitable for the chosen analytical technique.

For pharmaceutical formulations like tablets, sample preparation typically involves weighing and grinding the tablets, followed by dissolving a portion equivalent to a known amount of enalapril maleate in a suitable solvent (e.g., water, methanol, or acetonitrile) scielo.brijpbs.comrjptonline.org. This is often followed by sonication, mechanical shaking, filtration, and sometimes centrifugation to remove insoluble excipients scielo.brijpbs.com.

When analyzing biological samples such as plasma or urine, sample preparation becomes more complex due to the presence of numerous endogenous compounds that can interfere with the analysis. Techniques like protein precipitation and solid-phase extraction (SPE) are commonly employed semanticscholar.orgnih.govtandfonline.comnih.govuni-duesseldorf.de. Protein precipitation is a simple method to remove proteins from plasma tandfonline.com. SPE involves using a solid phase to selectively retain the analyte while washing away matrix components, followed by elution of the analyte nih.govuni-duesseldorf.de. Two-step SPE procedures have been shown to be effective in reducing matrix effects in urine samples uni-duesseldorf.de.

Preclinical Chemical Biology and Mechanistic Studies of Enalaprilat

In Vitro Biochemical Assays for Enzyme Inhibition Potency

Biochemical assays have been fundamental in quantifying the potent inhibitory effect of enalaprilat (B1671235) on angiotensin-converting enzyme (ACE). These in vitro studies consistently demonstrate that enalaprilat is a highly potent, competitive, and tight-binding inhibitor of ACE. nih.gov

The inhibitory potency of enalaprilat is typically expressed by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Multiple studies have established the IC50 of enalaprilat to be in the low nanomolar range, although the exact value can vary depending on the assay conditions, such as substrate concentration. nih.govaatbio.com For instance, some studies report an IC50 value of approximately 1.94 nM for human endothelial ACE. medchemexpress.comselleckchem.comselleckchem.com Another study determined an IC50 of 2.4 nM. aatbio.com

The nature of enalaprilat's interaction with ACE has been characterized as a competitive tight-binding relationship. nih.gov This means that enalaprilat competes with the natural substrate, angiotensin I, for binding to the active site of the enzyme. patsnap.com The "tight-binding" aspect indicates a very high affinity and a slow dissociation rate from the enzyme. The inhibition constant (Ki), a measure of the inhibitor's binding affinity, for enalaprilat has been determined to be approximately 0.1 nM. nih.gov This strong binding is a key contributor to its long-acting therapeutic effect. medchemexpress.com

The in vitro assays used to determine these parameters often involve measuring the rate of ACE-catalyzed hydrolysis of a synthetic substrate, such as Hip-Gly-Gly, in the presence of varying concentrations of enalaprilat. nih.gov It has been shown that the measured degree of ACE inhibition in vitro is dependent on the concentrations of both the substrate and the enzyme present in the assay. nih.govnih.gov

| Parameter | Reported Value | Enzyme Source | Reference |

| IC50 | 1.94 nM | Human Endothelial ACE | medchemexpress.comselleckchem.comselleckchem.com |

| IC50 | 2.4 nM | Not Specified | aatbio.com |

| Ki | ~0.1 nM | Serum ACE | nih.gov |

Cell-Based Mechanistic Investigations

Cell-based assays have provided crucial insights into the molecular mechanisms underlying the physiological effects of enalaprilat beyond simple enzyme inhibition. These studies have elucidated its impact on various cellular processes, particularly those involved in cardiovascular remodeling and function.

In cultured rat vascular smooth muscle cells, enalaprilat has been shown to modulate agonist-induced calcium influx. nih.gov Specifically, preincubation with enalaprilat significantly reduced the transmembrane calcium influx induced by angiotensin II, without affecting the release of calcium from internal stores. nih.gov This suggests a direct effect on cellular calcium metabolism, which is a key process in vascular tone and contractility.

Studies using neonatal rat cardiac fibroblasts have demonstrated that enalaprilat can attenuate growth factor-induced proliferation. medchemexpress.comselleckchem.com In one study, enalaprilat was found to reduce insulin-like growth factor-I (IGF-I)-induced fibroblast growth in a concentration-dependent manner, with an IC50 of 90 µM. medchemexpress.com Another investigation showed that enalaprilat can inhibit the cardiac fibroblast proliferation induced by Angiotensin II by blocking the ROS/P38MAPK/TGF-β1 signaling pathway. mdpi.com This anti-proliferative effect is significant as cardiac fibroblast proliferation is a key event in the development of myocardial fibrosis.

Furthermore, in cytokine-treated human lung microvascular endothelial cells, enalaprilat at a concentration of 100 nM was found to block protein kinase C epsilon by directly activating the bradykinin (B550075) B1 receptor at the canonical Zn2+ binding site, leading to prolonged nitric oxide (NO) production. selleckchem.comselleckchem.com This highlights a mechanism by which enalaprilat can promote vasodilation through pathways that are also influenced by ACE inhibition.

| Cell Type | Effect of Enalaprilat | Concentration | Key Finding | Reference |

| Rat Vascular Smooth Muscle Cells | Reduced Angiotensin II-induced Ca2+ influx | Not Specified | Modulation of cellular calcium metabolism | nih.gov |

| Neonatal Rat Cardiac Fibroblasts | Attenuated IGF-I induced proliferation | IC50 of 90 µM | Anti-proliferative effect | medchemexpress.com |

| Neonatal Rat Cardiac Fibroblasts | Inhibited Angiotensin II-induced proliferation | Not Specified | Blocks ROS/P38MAPK/TGF-β1 pathway | mdpi.com |

| Human Lung Microvascular Endothelial Cells | Prolonged Nitric Oxide (NO) production | 100 nM | Activation of bradykinin B1 receptor | selleckchem.comselleckchem.com |

Animal Model Studies for Pharmacodynamic Pathway Elucidation

Animal models have been instrumental in understanding the in vivo pharmacodynamics of enalaprilat and its effects on the renin-angiotensin system (RAS). These studies have confirmed the translation of its in vitro ACE inhibitory activity into tangible physiological effects.

Enalaprilat, as the active metabolite of enalapril (B1671234), effectively inhibits ACE in vivo, leading to a reduction in the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. drugbank.compatsnap.comdrugbank.com This primary action results in decreased levels of angiotensin II, which in turn leads to vasodilation and a reduction in blood pressure. patsnap.com The inhibition of ACE also leads to an increase in plasma renin activity due to the loss of negative feedback from angiotensin II on renin release. drugbank.com Furthermore, ACE is also responsible for the degradation of bradykinin, a vasodilator. patsnap.comnih.gov By inhibiting ACE, enalaprilat increases the levels of bradykinin, which contributes to its blood pressure-lowering effect. patsnap.com In rats, administration of enalapril has been shown to cause a dose-dependent increase in forelimb strength and a reduction in superoxide (B77818) anion production in skeletal muscle. selleckchem.com

Structure-Activity Relationships (SAR) and Molecular Design Principles

The design of enalaprilat was a landmark in rational drug design, moving away from the sulfhydryl-containing inhibitors to a new class of dicarboxylate-containing compounds. drugbank.comwikipedia.orgnih.gov This was driven by the desire to eliminate the side effects associated with the sulfhydryl group of captopril (B1668294). researchgate.net

The high affinity and specificity of enalaprilat for the ACE active site are attributed to several key molecular interactions, which have been elucidated through X-ray crystallography and molecular modeling studies. nih.govnih.govnih.gov

A critical interaction is the coordination of the C-terminal carboxylate group of enalaprilat with the catalytic zinc ion (Zn2+) in the active site of ACE. nih.govnih.gov This interaction mimics the binding of the natural substrate. The zinc ion is also coordinated by three amino acid residues of the enzyme: His383, His387, and Glu411. nih.gov

The proline residue at the C-terminus of enalaprilat plays a crucial role in stabilizing the inhibitor within the S2' subsite of ACE. nih.gov The carboxylate oxygens of this proline form hydrogen bonds with Lys511 and Tyr520. nih.gov

The phenyl group of enalaprilat occupies the S1 hydrophobic pocket, where it is surrounded by hydrophobic residues such as Phe512 and Val518. frontiersin.orgnih.gov This hydrophobic interaction contributes significantly to the binding affinity.

The difference in the P1' group between enalaprilat (an alanyl group) and lisinopril (B193118) (a lysyl group) is a key determinant of their differential affinities for the ACE-N and ACE-C domains. researchgate.netnih.gov The alanyl group of enalaprilat leads to a higher affinity for the N-domain and a lower affinity for the C-domain compared to the lysyl group of lisinopril. researchgate.netnih.gov

| Molecular Feature of Enalaprilat | Interacting ACE Residue/Component | Type of Interaction | Reference |

| C-terminal Carboxylate | Catalytic Zinc (Zn2+) ion | Coordination | nih.govnih.gov |

| Proline Carboxylate Oxygens | Lys511, Tyr520 | Hydrogen Bonds | nih.gov |

| Phenyl Group | Phe512, Val518 | Hydrophobic Interaction | frontiersin.orgnih.gov |

| Alanyl Group (P1') | N-domain and C-domain active sites | Contributes to domain selectivity | researchgate.netnih.gov |

Comparative Chemical Biological Analysis with Other ACE Inhibitors (e.g., Captopril)

Enalaprilat, the active metabolite of the prodrug enalapril, represents a second generation of angiotensin-converting enzyme (ACE) inhibitors, developed to improve upon the profile of the first-in-class inhibitor, captopril. drugbank.comwikipedia.orgstereoelectronics.org The primary chemical distinction lies in the functional group responsible for interacting with the zinc ion (Zn²⁺) in the active site of ACE. stereoelectronics.org Captopril contains a sulfhydryl (-SH) group, whereas enalaprilat is a dicarboxylate-containing inhibitor, utilizing a carboxylate group for this critical interaction. stereoelectronics.orgnih.gov This structural modification was a deliberate design choice to overcome some of the limitations observed with captopril. drugbank.comstereoelectronics.org

At the molecular level, both inhibitors competitively block ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inhibiting the degradation of the vasodilator bradykinin. drugbank.compatsnap.com However, their binding to the enzyme's active site differs. Captopril's thiol group forms a direct, strong interaction with the catalytic zinc ion. stereoelectronics.orgresearchgate.net In contrast, the carboxylate group of enalaprilat coordinates with the zinc ion, a binding mode that mimics the transition state of peptide hydrolysis. nih.gov

This difference in chemical structure and binding mechanism contributes to variations in their inhibitory potency. Enalaprilat demonstrates a significantly higher affinity for ACE compared to captopril. Research findings indicate that enalaprilat has an IC50 value (a measure of inhibitory concentration) of approximately 2.4 nM, whereas captopril's IC50 is around 20.0 nM, suggesting enalaprilat is a more potent inhibitor in vitro. aatbio.comresearchgate.net While both drugs effectively inhibit ACE, enalaprilat's molecular design as a dicarboxylate-containing compound provides a distinct and more potent interaction with the enzyme's active site. nih.govnih.gov

| Feature | Enalaprilat | Captopril |

|---|---|---|

| Inhibitor Class | Dicarboxylate-containing wikipedia.orgstereoelectronics.org | Sulfhydryl-containing stereoelectronics.org |

| Zinc-Binding Group | Carboxylate (-COOH) nih.gov | Sulfhydryl (-SH) stereoelectronics.org |

| ACE Binding Mechanism | Coordinates with Zn²⁺ ion nih.gov | Direct interaction with Zn²⁺ ion stereoelectronics.orgresearchgate.net |

| Potency (IC50) | ~2.4 nM aatbio.com | ~20.0 nM aatbio.comresearchgate.net |

| Pharmacological Form | Active metabolite of Enalapril patsnap.com | Active drug nih.govnih.gov |

Metabolic Disposition of Enalapril and Enalaprilat Beyond Biotransformation

The metabolic profile of enalapril is primarily characterized by its conversion to the active form, enalaprilat. Enalapril is a prodrug that, after oral administration, undergoes hydrolysis in the liver, mediated by carboxylesterase 1 (CES1), to yield enalaprilat. patsnap.comnih.govlivermetabolism.com This bioactivation is the principal metabolic event; studies in humans have shown that there is no significant further metabolism of either enalapril or enalaprilat. drugbank.comnih.gov